molecular formula C20H16N2O4 B11716952 N-[4-(benzyloxy)phenyl]-4-nitrobenzamide

N-[4-(benzyloxy)phenyl]-4-nitrobenzamide

Cat. No.: B11716952
M. Wt: 348.4 g/mol
InChI Key: UQEAXBKVRVBCHU-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-4-nitrobenzamide typically involves the following steps:

    Formation of the Benzyloxy Group: The initial step involves the preparation of 4-benzyloxyaniline by reacting 4-nitrophenol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Coupling Reaction: The 4-benzyloxyaniline is then coupled with 4-nitrobenzoyl chloride in the presence of a base like pyridine or triethylamine to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: The major product is N-[4-(benzyloxy)phenyl]-4-aminobenzamide.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-4-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(benzyloxy)phenyl]-4-nitrobenzamide is unique due to the presence of both the benzyloxy and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C20H16N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

4-nitro-N-(4-phenylmethoxyphenyl)benzamide

InChI

InChI=1S/C20H16N2O4/c23-20(16-6-10-18(11-7-16)22(24)25)21-17-8-12-19(13-9-17)26-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,21,23)

InChI Key

UQEAXBKVRVBCHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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